Hydroxy Darunavir

概要

説明

ヒドロキシダラナビールは、HIV/AIDSの治療と予防に使用される抗レトロウイルス薬であるダラナビールの誘導体です。ダラナビールは、ウイルスが複製するために不可欠なHIVプロテアーゼ酵素を阻害するプロテアーゼ阻害剤です。ヒドロキシダラナビールは、ダラナビールの基本構造を保持していますが、ヒドロキシル基が含まれており、これは薬理学的特性に影響を与える可能性があります。

準備方法

合成経路と反応条件

ヒドロキシダラナビールの合成には、市販の出発物質から始まる複数の段階が含まれます。一般的な経路の1つは、トリエチルアミンの存在下で、4-アミノ-N-(2R, 3S)(3-アミノ-2-ヒドロキシ-4-フェニルブチル)-N-イソブチル-ベンゼンスルホンアミドと(3R、3aS、6aR)-ヘキサヒドロフロ[2、3-b]フラン-3-イルエステルを反応させることを含みます。 この反応は通常、穏やかな条件下で行われ、高純度のヒドロキシダラナビールが得られます .

工業的生産方法

ヒドロキシダラナビールの工業的生産では、多くの場合、メソポーラス担体と水溶性ポリマーを使用して、溶解性とバイオアベイラビリティを向上させます。 ホットメルト押出成形や噴霧乾燥などの技術を使用して、アモルファス固体分散体を製造し、その後、錠剤に製剤化されます .

化学反応の分析

反応の種類

ヒドロキシダラナビールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシダラナビールは、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応は、ケトンまたはアルデヒドをヒドロキシル基に戻すことができます。

置換: 求核置換反応は、官能基を他の置換基と置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。

置換: 水酸化ナトリウム(NaOH)と塩酸(HCl)などの試薬が置換反応で使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシダラナビールの酸化は、ケトンまたはアルデヒドをもたらす可能性がありますが、還元はヒドロキシル基を再生することができます。

科学研究への応用

ヒドロキシダラナビールは、幅広い科学研究用途があります。

科学的研究の応用

HIV-1 Protease Inhibition

Hydroxy Darunavir targets the HIV-1 protease, an essential enzyme for viral replication. Studies have demonstrated that modifications to the Darunavir structure can improve binding affinity and resistance profiles against common mutations associated with drug resistance.

- Molecular Dynamics Simulations : Research utilizing fragment molecular orbital methods has shown that analogs of this compound exhibit enhanced interactions with both wild-type and mutant forms of HIV-1 protease, indicating a potential for improved therapeutic outcomes .

Combination Therapies

This compound is often studied in combination with other antiretroviral agents to evaluate its effectiveness in multi-drug regimens.

- Clinical Trials : A notable study assessed the efficacy and safety of this compound in combination with nucleoside reverse transcriptase inhibitors (NRTIs) over 48 weeks, showing significant reductions in viral load and increases in CD4 cell counts among participants .

Drug Resistance Management

The emergence of multidrug-resistant HIV strains necessitates ongoing research into alternative therapies. This compound's structural modifications aim to circumvent resistance mechanisms that limit the effectiveness of existing treatments.

- Case Studies : The Darunavir Outcomes Study highlighted the comparative effectiveness of regimens incorporating this compound among treatment-experienced patients, demonstrating a higher likelihood of achieving viral suppression compared to other protease inhibitors .

Data Tables

Case Study 1: Efficacy in Treatment-Naïve Adolescents

A study involving treatment-naïve adolescents showed that once-daily administration of this compound resulted in substantial virologic response over 48 weeks, with a majority maintaining adherence without significant adverse effects .

Case Study 2: Resistance Patterns

Research on patients with prior exposure to multiple antiretroviral therapies indicated that regimens including this compound were more effective at maintaining viral suppression compared to those excluding it, particularly in patients with known resistance mutations .

作用機序

ヒドロキシダラナビールは、HIV-1プロテアーゼ酵素の活性部位に結合することにより、その活性を阻害することで作用します。 これは、感染性ウイルス粒子の形成に必要な、ウイルスGag-Polポリタンパク質前駆体の個々の機能的タンパク質への切断を防ぎます 。ヒドロキシダラナビールのヒドロキシル基は、プロテアーゼ酵素に対する結合親和性と特異性を高める可能性があります。

類似の化合物との比較

ヒドロキシダラナビールは、以下の他のプロテアーゼ阻害剤と比較することができます。

リトナビル: 他の抗レトロウイルス剤と組み合わせて使用される別のプロテアーゼ阻害剤です。ヒドロキシダラナビールは、結合親和性の向上と耐性の軽減を提供する可能性があります。

ロピナビル: リトナビルと組み合わせて使用されることが多いです。ヒドロキシダラナビールの独自のヒドロキシル基は、独自の薬物動態特性を提供する可能性があります。

アタザナビル: 1日1回投与の投薬レジメンで知られています。ヒドロキシダラナビールは、溶解性とバイオアベイラビリティの点で利点がある可能性があります。

結論

ヒドロキシダラナビールは、HIV/AIDSやその他のウイルス感染症の治療に潜在的な用途を持つ有望な化合物です。その独自の化学構造と特性により、科学研究と製薬開発にとって貴重な対象となっています。

類似化合物との比較

Hydroxy Darunavir can be compared with other protease inhibitors such as:

Ritonavir: Another protease inhibitor used in combination with other antiretrovirals. This compound may offer improved binding affinity and reduced resistance.

Lopinavir: Often used in combination with Ritonavir. This compound’s unique hydroxyl group may provide distinct pharmacokinetic properties.

Atazanavir: Known for its once-daily dosing regimen. This compound may offer advantages in terms of solubility and bioavailability.

Conclusion

This compound is a promising compound with potential applications in the treatment of HIV/AIDS and other viral infections. Its unique chemical structure and properties make it a valuable subject for scientific research and pharmaceutical development.

生物活性

Hydroxy Darunavir is a derivative of the HIV-1 protease inhibitor Darunavir, which has been widely studied for its antiviral properties and potential therapeutic applications beyond HIV treatment. This article delves into the biological activity of this compound, focusing on its efficacy, mechanisms of action, and implications in clinical settings.

Overview of Darunavir and Its Derivatives

Darunavir is a second-generation protease inhibitor used primarily in the treatment of HIV. Its effectiveness is attributed to its high resistance barrier against HIV mutations, making it a crucial component in antiretroviral therapy (ART). This compound, as an analog, has been synthesized to enhance the pharmacological profile of Darunavir, potentially offering improved efficacy against resistant HIV strains.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of HIV-1 Protease : Similar to its parent compound, this compound inhibits the HIV-1 protease enzyme, which is critical for viral replication. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation.

- Induction of Apoptosis : Studies have shown that this compound may induce apoptosis in cancer cell lines. For instance, derivatives like RDD-19 and RDD-142 (related compounds) have demonstrated pro-apoptotic activity through mechanisms involving endoplasmic reticulum (ER) stress and caspase activation in hepatoma cell lines .

- Impact on Cellular Signaling : Research indicates that this compound may affect cellular signaling pathways, particularly the PI3K/Akt pathway, which is involved in cell survival and proliferation. Inhibition of this pathway could lead to reduced tumor cell viability .

Meta-Analyses and Clinical Trials

A meta-analysis encompassing various studies has evaluated the efficacy of darunavir-based therapies in both treatment-naïve and treatment-experienced patients. The findings suggest that:

- In ART-naïve patients, darunavir demonstrated comparable virological response rates to other regimens at 48 and 96 weeks .

- In treatment-experienced patients failing previous therapies, darunavir showed a significantly higher virological response rate compared to alternative treatments (RR 1.45) .

These results highlight the potential for this compound to maintain or improve upon these efficacy metrics due to its enhanced biological activity.

Case Studies

Several case studies have illustrated the clinical implications of using this compound:

- Case Study on Resistance Patterns : A study involving patients with virological rebound while on ritonavir-boosted darunavir therapy found no darunavir resistance-associated mutations (RAMs). However, Gag mutations were present, indicating alternative resistance pathways that could inform future therapeutic strategies .

- Comparative Effectiveness Analysis : In a cohort study assessing virologic suppression over 48 weeks among three-class experienced patients treated with darunavir/r versus other regimens, darunavir demonstrated superior outcomes in terms of viral load suppression . This supports the hypothesis that this compound may similarly outperform existing therapies.

Table 1: Summary of Clinical Efficacy Studies

| Study Type | Patient Population | Treatment Regimen | Virological Response Rate (%) | Key Findings |

|---|---|---|---|---|

| Meta-analysis | ART-naïve | DRV/r vs. comparator | No significant difference | Comparable efficacy at 48 and 96 weeks |

| Meta-analysis | ART-experienced | DRV/r vs. comparator | 45% (DRV/r) vs. 31% (comparator) | Higher response rate in failing patients |

| Cohort study | Three-class experienced patients | DRV/r | 60% | Superior virologic suppression |

Future Directions

The ongoing research into this compound's biological activity suggests promising avenues for future studies:

- Anticancer Applications : Given its apoptotic effects observed in cancer cell lines, further exploration into its potential as an anticancer agent is warranted.

- Resistance Mechanisms : Understanding how this compound interacts with various mutations could lead to more effective treatments for resistant HIV strains.

- Combination Therapies : Investigating the efficacy of this compound in combination with other antiretrovirals or therapeutic agents may enhance treatment outcomes.

特性

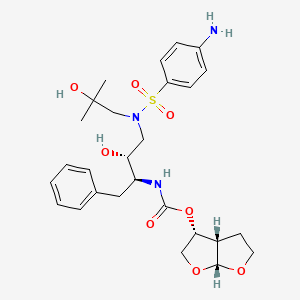

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。